molecular formula C14H18O B1305579 1-Ethynyl-4-(hexyloxy)benzene CAS No. 79887-17-5

1-Ethynyl-4-(hexyloxy)benzene

Cat. No.: B1305579
CAS No.: 79887-17-5
M. Wt: 202.29 g/mol
InChI Key: KBIJVGKRGIADQH-UHFFFAOYSA-N
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Description

1-Ethynyl-4-(hexyloxy)benzene is an organic compound with the molecular formula C14H18O It is characterized by the presence of an ethynyl group attached to a benzene ring, which is further substituted with a hexyloxy group

Scientific Research Applications

1-Ethynyl-4-(hexyloxy)benzene has several applications in scientific research, including:

    Materials Science: Used as a building block for the synthesis of advanced materials with unique electronic and optical properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Pharmaceutical Development: Investigated for its potential use in the development of new drugs and therapeutic agents.

Safety and Hazards

In case of a leak, it is advised to stop the leak if safe to do so. In case of a fire, CO2, dry chemical, or foam should be used for extinction . It is recommended to store in a well-ventilated place and keep the container tightly closed .

Future Directions

The reaction of silicon atoms with benzene molecules provides new insight into the future design and synthesis of corresponding silole derivatives . This could potentially open up new avenues for the synthesis and application of 1-Ethynyl-4-(hexyloxy)benzene and similar compounds.

Biochemical Analysis

Biochemical Properties

1-Ethynyl-4-(hexyloxy)benzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as DNA and proteins, potentially leading to biochemical modifications .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, particularly those involving the activation of transcription factors such as NF-κB and AP-1. These transcription factors play crucial roles in regulating gene expression and cellular responses to stress and inflammation. Additionally, this compound can impact cellular metabolism by modulating the activity of key metabolic enzymes, leading to alterations in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can act as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the enzyme from catalyzing its substrate. Furthermore, this compound can induce changes in gene expression by interacting with nuclear receptors and transcription factors, leading to the activation or repression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term exposure to this compound has been observed to cause persistent changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical interactions and cellular effects. At high doses, this compound can cause toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These toxic effects are likely due to the formation of reactive intermediates and the subsequent interaction with critical biomolecules .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, which may influence its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to various organelles, including the endoplasmic reticulum and mitochondria, where it may exert its biochemical effects. Additionally, post-translational modifications, such as phosphorylation, can affect the targeting and function of this compound within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-(hexyloxy)benzene can be synthesized through several methods, one of which involves the Sonogashira coupling reaction. This reaction typically employs palladium catalysts and copper co-catalysts to couple terminal alkynes with aryl halides. The general reaction conditions include:

    Catalyst: Palladium(II) chloride (PdCl2)

    Co-catalyst: Copper(I) iodide (CuI)

    Solvent: Toluene

    Base: Triethylamine (Et3N)

    Temperature: Room temperature to 80°C

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a widely used approach in industrial settings due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-4-(hexyloxy)benzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a suitable solvent.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of brominated or nitrated benzene derivatives.

Comparison with Similar Compounds

  • 1-Ethynyl-4-(methoxy)benzene
  • 1-Ethynyl-4-(butoxy)benzene
  • 1-Ethynyl-4-(octyloxy)benzene

Comparison: 1-Ethynyl-4-(hexyloxy)benzene is unique due to the specific length of its hexyloxy chain, which can influence its solubility, reactivity, and overall physical properties. Compared to its analogs with shorter or longer alkoxy chains, it may exhibit different behaviors in chemical reactions and applications.

Properties

IUPAC Name

1-ethynyl-4-hexoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-3-5-6-7-12-15-14-10-8-13(4-2)9-11-14/h2,8-11H,3,5-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIJVGKRGIADQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379394
Record name 1-ethynyl-4-(hexyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79887-17-5
Record name 1-Ethynyl-4-(hexyloxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79887-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-ethynyl-4-(hexyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 500 mL round bottom flask was added ((4-(hexyloxy)phenyl)ethynyl)trimethylsilane, 6, (14.95 g, 54.7 mmol, 1.0 equiv.) followed by THF (100 mL, 0.5 M), MeOH (100 mL, 0.5 M) and saturated aqueous K2CO3 (100 mL, 0.5 M). The mixture was stirred rapidly at room temperature for 4 hours. After 4 hours, the mixture was diluted with hexanes and rinsed with H2O (3×). The organic layer was dried with MgSO4 and the organics were filtered through a thin SiO2 pad with 5% ethyl acetate/95% hexanes to give 1-ethynyl-4-(hexyloxy)benzene, 3, as a clear oil (10.9 g, 54.2 mmol, 99%). 1H NMR (400 MHz, CDCl3) δ 7.45 (d, J=8.8 Hz, 2H), 6.86 (d, J=8.8 Hz, 2H), 3.99 (t, J=6.4 Hz, 2H), 3.02 (s, 1H), 1.81 (ap. p, J=8.0 Hz, 2H), 1.53-1.40 (m, 2H), 1.40-1.32 (m, 4H), 0.94 (t, J=7.2 Hz, 3H).
Name
((4-(hexyloxy)phenyl)ethynyl)trimethylsilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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